4-Amino-7-methoxy-2-propylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry Research
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in the fields of chemical biology and medicinal chemistry. chemicalbook.combiomart.cnbiosynth.com This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a diverse array of biological targets. nih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities. chemicalbook.com
Historical Context of Quinoline Derivative Research in Academic Settings
The journey of quinoline in science began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. sigmaaldrich.com A significant milestone in its history was the elucidation of the structure of quinine, a quinoline alkaloid, which was a primary treatment for malaria for centuries. This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of crucial antimalarial drugs like chloroquine (B1663885) and primaquine. sigmaaldrich.com
The late 19th century saw the development of fundamental synthetic methods that are still relevant in contemporary organic chemistry. The Skraup synthesis, reported in 1881, provided a method to produce quinoline from anilines and glycerol (B35011). nih.gov This was followed by other key methodologies like the Conrad-Limpach and the Friedländer syntheses, which offered greater versatility in creating substituted quinoline derivatives. nih.gov Since the mid-20th century, and with the advent of modern spectroscopic techniques, research has accelerated, allowing for the rational design and synthesis of increasingly complex and specific quinoline-based compounds for a wide range of academic and industrial research purposes. nih.gov
Overview of 4-Amino-7-methoxy-2-propylquinoline in Contemporary Chemical Research
This compound is a specific derivative within the vast family of quinoline compounds. While extensive academic research on this particular molecule is not widely documented in publicly available literature, its structural features suggest potential areas of scientific interest. The 4-aminoquinoline (B48711) core is a well-established pharmacophore, forming the backbone of numerous antimalarial drugs and other therapeutic agents. nih.gov The presence of a methoxy (B1213986) group at the 7-position and a propyl group at the 2-position modifies the electronic and steric properties of the quinoline ring, which could influence its biological activity.
In contemporary chemical research, compounds with similar structures, such as 4-amino-7-chloroquinoline derivatives, have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease. Research on other 4-aminoquinoline derivatives has also explored their cytotoxic effects on various cancer cell lines. nih.gov Given the established biological significance of the 4-aminoquinoline scaffold, it is plausible that this compound may be synthesized as part of chemical libraries for screening against various biological targets in drug discovery programs. However, specific and detailed research findings on this compound remain limited.
Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1189107-29-6 |
| Molecular Formula | C13H16N2O |
Structure
3D Structure
Properties
CAS No. |
1189107-29-6 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
7-methoxy-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H16N2O/c1-3-4-9-7-12(14)11-6-5-10(16-2)8-13(11)15-9/h5-8H,3-4H2,1-2H3,(H2,14,15) |
InChI Key |
MWAHYWBPKZUZBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC(=CC2=N1)OC)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 7 Methoxy 2 Propylquinoline and Its Analogs
Classical and Conventional Synthetic Approaches
Traditional methods for quinoline (B57606) synthesis have been established for over a century and continue to be relevant in many applications. nih.gov These methods often involve harsh reaction conditions but are well-understood and versatile.
Friedländer Reaction and Modifications
The Friedländer synthesis is a fundamental and straightforward method for constructing quinoline rings. nih.govwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. organic-chemistry.org The reaction can be catalyzed by acids or bases, or in some cases, proceed simply by heating the reactants. researchgate.net
There are two primary proposed mechanisms for the Friedländer reaction. The first involves an initial aldol (B89426) addition between the 2-amino-substituted carbonyl compound and the second carbonyl reactant, followed by dehydration to form an unsaturated carbonyl intermediate, which then undergoes imine formation and cyclization. The second mechanism proposes an initial Schiff base formation, followed by an intramolecular aldol reaction and subsequent elimination of water to yield the quinoline product. wikipedia.org
Modifications to the classical Friedländer synthesis have been developed to improve efficiency and expand its scope. These include the use of various catalysts like trifluoroacetic acid, p-toluenesulfonic acid, and iodine. wikipedia.org A significant challenge with the standard Friedländer synthesis is the limited commercial availability of substituted 2-aminobenzaldehydes. mdpi.com To address this, a domino nitro reduction-Friedländer heterocyclization has been developed, where a 2-nitrobenzaldehyde (B1664092) is reduced in situ with iron in acetic acid in the presence of an active methylene (B1212753) compound to directly form the quinoline. mdpi.com
| Reactants | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzaldehyde and Acetaldehyde | Sodium Hydroxide | Quinoline | researchgate.net |
| 2-Nitrobenzaldehydes and Active Methylene Compounds | Fe/AcOH | Substituted Quinolines | mdpi.com |
| 2-Aminoaryl Ketones and α-Methylene Ketones | Acid or Base | Substituted Quinolines | researchgate.net |
Povarov Reaction Pathways
The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. acs.org It is a formal [4+2] cycloaddition reaction between an aromatic imine (formed from an aniline (B41778) and a benzaldehyde) and an electron-rich alkene, such as an enol ether. wikipedia.org This reaction is often performed as a one-pot, multi-component reaction, which is a key advantage. wikipedia.orgresearchgate.net
The mechanism typically involves the Lewis acid-catalyzed activation of the imine, which then undergoes electrophilic addition with the alkene. The resulting carbocation intermediate then reacts with the aromatic ring in an electrophilic aromatic substitution, followed by elimination steps to form the quinoline ring system. wikipedia.org The Povarov reaction is considered a subset of aza Diels-Alder reactions, though it proceeds through a stepwise mechanism. wikipedia.org
Recent advancements have expanded the scope of the Povarov reaction. For instance, a molecular iodine-mediated formal [3+2+1] cycloaddition has been developed for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org Another novel approach utilizes arylacetylenes as both a diene precursor and a dienophile in an I2-mediated reaction with anilines to produce 2,4-substituted quinolines. nih.gov
Skraup Synthesis and Related Cyclizations
The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines, first reported in 1880. numberanalytics.comwikipedia.org The classic Skraup reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction is notoriously vigorous and often requires a moderator such as ferrous sulfate (B86663) to control its exothermic nature. wikipedia.org
The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a conjugate addition to the acrolein, followed by cyclization and dehydration to form 1,2-dihydroquinoline, which is subsequently oxidized to quinoline. numberanalytics.com
While effective, the harsh conditions of the Skraup synthesis can limit its applicability. nih.gov Consequently, numerous modifications have been developed. The Doebner-von Miller reaction is a significant variation that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol, offering greater flexibility. numberanalytics.comchemistry-online.com Catalysts such as iodine, various Lewis acids, and ionic liquids have been employed to moderate the reaction and improve yields. nih.govchemistry-online.com
| Reaction Name | Key Reactants | Key Reagents/Conditions | Product Type | Reference |
| Skraup Synthesis | Aniline, Glycerol | Sulfuric Acid, Nitrobenzene | Unsubstituted or Substituted Quinolines | wikipedia.org |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | Acid Catalyst | 2,4-Disubstituted Quinolines | numberanalytics.comiipseries.org |
Multi-Step Synthesis Strategies
The synthesis of specifically substituted quinolines, such as 4-aminoquinolines, often requires multi-step strategies. A common and versatile approach involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline (B167314) with an appropriate amine. nih.gov This method is widely used for the preparation of a diverse range of 4-aminoquinoline (B48711) derivatives. nih.govnih.gov
For instance, a general synthesis of 4-aminoquinoline derivatives can be achieved by reacting a 7-substituted-4-chloroquinoline with a mono- or dialkylamine. nih.gov The synthesis of the precursor 4-chloroquinolines can be accomplished from the corresponding 4-hydroxyquinolines by treatment with phosphorus oxychloride. ucsf.edu The 4-hydroxyquinolines themselves can be synthesized via methods like the Gould-Jacobs reaction, which involves the reaction of an aniline with diethyl ethoxymethylenemalonate. iipseries.org
A specific example is the synthesis of new N-benzyl-4-aminoquinolines, which involves the condensation of the appropriate amine with 4,7-dichloroquinoline (B193633) in the presence of a base. plos.org These multi-step sequences allow for the systematic introduction of various substituents onto the quinoline core, enabling the synthesis of complex analogs. ucsf.edunih.gov
Modern and Green Chemistry Approaches
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. umich.edursc.org This technique has been successfully applied to the synthesis of various quinoline derivatives. researchgate.netsemanticscholar.org
For example, the synthesis of 4-hydroxy-2-quinolinones has been efficiently achieved by the microwave irradiation of a mixture of an aniline and diethyl malonate in the presence of p-toluenesulfonic acid as a catalyst. umich.edu These 4-hydroxy-2-quinolinone intermediates can then be converted to 4-methoxy-1-methyl-2-quinolinone alkaloids, such as folimine, by treatment with dimethyl sulfate. semanticscholar.org The use of microwave irradiation in these syntheses provides a convenient, simple, and rapid alternative to traditional thermal methods. umich.edu
Microwave assistance has also been applied to the Friedländer synthesis. A comparative study showed that the p-toluenesulfonic acid-catalyzed synthesis of poly-substituted quinolines under solvent-free conditions was significantly faster with microwave irradiation than with conventional heating. organic-chemistry.org
| Reaction | Reactants | Conditions | Product | Advantage | Reference |
| Quinolinone Synthesis | Aniline, Diethyl Malonate | p-Toluenesulfonic acid, Microwave | 4-Hydroxy-2-quinolinone | Fast, Efficient | umich.edu |
| Friedländer Annulation | 2-Aminoaryl Ketone, Methylene Ketone | p-Toluenesulfonic acid, Solvent-free, Microwave | Poly-substituted Quinoline | Rapid, High Yield | organic-chemistry.org |
Catalytic Approaches (e.g., Transition Metal-Catalyzed)
The synthesis of quinoline derivatives, including 4-aminoquinolines, has been significantly advanced through the use of transition metal catalysts. These methods offer high efficiency and selectivity under milder conditions compared to classical syntheses.
Palladium catalysts are frequently employed. For instance, a palladium-catalyzed dehydrogenative aromatization has been successfully used for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and various amines. This reaction utilizes Pd(OAc)₂ with Cu(OAc)₂ as an oxidant and 1,10-phenanthroline (B135089) as a ligand. nih.gov Another palladium-catalyzed approach involves a three-component reaction of 2-bromoaniline, terminal acetylenes, and isocyanides, which proceeds through an imidoylative Sonogashira/cyclization cascade to yield 2-(alkyl/aryl)-4-aminoquinolines. frontiersin.org
Nickel-catalyzed reactions also provide a sustainable route to polysubstituted quinolines. One such strategy involves the sequential dehydrogenation and condensation of α-2-aminoaryl alcohols with ketones or secondary alcohols. organic-chemistry.org Furthermore, nanocatalysts, such as ruthenium (Ru) nanolayers supported on praseodymium oxide (Pr₂O₃), have been used to synthesize 2-substituted quinolines from 2-aminobenzyl alcohol and various ketones, demonstrating the versatility of catalytic systems. acs.org
Iron-catalyzed cross-coupling reactions have been shown to be effective for functionalizing heteroaromatic tosylates and phosphates with alkyl Grignard reagents, which can be applied to the synthesis of alkyl-substituted quinolines. organic-chemistry.org Cobalt oxide has also been identified as an effective heterogeneous catalyst for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to form the corresponding quinoline structures. organic-chemistry.org
Table 1: Examples of Transition Metal-Catalyzed Syntheses for Quinoline Scaffolds
| Catalyst/Metal | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Palladium (Pd(OAc)₂) | Dehydrogenative Aromatization | 2,3-dihydroquinolin-4(1H)-one, amines | Good functional group tolerance. | nih.gov |
| Palladium (PdCl₂(PPh₃)₂) | Multicomponent Domino Reaction | Ethynylarylamines, aryl iodides, CO, amines | Forms 2-aryl-4-dialkylaminoquinolines. | nih.gov |
| Nickel | Dehydrogenation/Condensation | α-2-aminoaryl alcohols, ketones/secondary alcohols | Sustainable approach to polysubstituted quinolines. | organic-chemistry.org |
| Ruthenium (Ru on Pr₂O₃) | Condensation | 2-aminobenzyl alcohol, ketones | Effective for producing 2-substituted quinolines. | acs.org |
| Cobalt (Cobalt Oxide) | Aerobic Dehydrogenation | 1,2,3,4-tetrahydroquinolines | Heterogeneous catalysis under mild conditions. | organic-chemistry.org |
Solvent-Free and Sustainable Reaction Conditions
In line with the principles of green chemistry, significant efforts have been made to develop sustainable and solvent-free methods for quinoline synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One innovative method is the electrochemically assisted Friedländer reaction, which synthesizes quinolines from nitro compounds using an electric current. This technique is reagent-free, operates under mild conditions, and boasts high atom economy. rsc.org
Nanocatalysis offers several green protocols. For example, the use of Fe₃O₄ nanoparticles in water under reflux conditions facilitates the three-component synthesis of pyrimido[4,5-b]quinolones. nih.gov Solvent-free conditions are also prominent in nanocatalysis. Polysubstituted quinolines can be generated in a single pot via the Friedländer reaction by condensing 2-aminoaryl ketones with 1,3-dicarbonyl compounds using a nanocatalyst at 90°C without any solvent, achieving high yields in short reaction times (15–60 minutes). nih.gov Similarly, 2-aryl-quinoline-4-carboxylic acid derivatives have been synthesized under solvent-free conditions at 80°C. nih.gov
Heterogeneous catalysts like zeolites have been employed for the one-step cyclization of ketones and 2-aminobenzophenones to produce 2,4-disubstituted quinolines under solvent-free conditions. A key advantage of this system is the ability to reuse the catalyst multiple times without a significant loss of efficiency. rsc.org Another sustainable approach involves the oxidative dehydrogenative coupling of anilines with diols, catalyzed by reusable transition metal oxide–Bi(III) cooperative catalysts, which proceeds without solvents, additives, oxidants, or bases. rsc.org
Table 2: Overview of Sustainable and Solvent-Free Quinoline Synthesis Methods
| Method | Catalyst/Conditions | Key Sustainability Feature | Yield | Reference |
|---|---|---|---|---|
| Electrochemical Friedländer | Constant-current electrolysis | Reagent-free, mild conditions | Good to excellent | rsc.org |
| Nanocatalysis | Fe₃O₄ NPs-cell in water | Use of water as a green solvent | 88–96% | nih.gov |
| Nanocatalysis | Nanocatalyst, 90°C | Solvent-free | 85–96% | nih.gov |
| Heterogeneous Catalysis | Hβ zeolite | Solvent-free, reusable catalyst | Not specified | rsc.org |
| Oxidative Coupling | Transition metal oxide–Bi(III) | Solvent-, additive-, oxidant-, base-free | 65–100% | rsc.org |
Derivatization and Functionalization Strategies
The versatility of the 4-amino-7-methoxy-2-propylquinoline scaffold allows for extensive derivatization, enabling the fine-tuning of its chemical properties. Modifications can be strategically introduced at several key positions on the quinoline ring.
Modification at the C-4 Amino Position
The amino group at the C-4 position is a primary site for functionalization. The most common method for introducing this group and its derivatives is through the nucleophilic aromatic substitution (SɴAr) reaction, typically starting from a 4-chloroquinoline precursor like 4,7-dichloroquinoline. nih.govplos.org
Various amines can be coupled at this position. The reaction can be performed under conventional heating, often in solvents like DMF or N-methyl-2-pyrrolidone, and may be assisted by a base such as triethylamine (B128534) or potassium carbonate. nih.govplos.org For instance, new N-benzyl-4-aminoquinolines have been prepared by condensing appropriate benzylamine (B48309) derivatives with 4,7-dichloroquinoline. plos.org The introduction of flexible alkylamino side chains at this position has been explored to enhance properties like water solubility. nih.gov
Microwave-assisted synthesis has emerged as a more efficient alternative, allowing for the coupling of a wide range of primary and secondary alkylamines, anilines, and N-heteroarenes to the 4-position in shorter reaction times (20-30 minutes) and high yields (80-95%). frontiersin.org Catalytic methods, such as the Hartwig–Buchwald coupling using CuI, can introduce an unsubstituted amine group from formamide. nih.gov
Manipulation of the C-7 Methoxy (B1213986) Group
The C-7 methoxy group is another key position for strategic modification, often influencing the molecule's interactions with biological targets. While many syntheses start with a 3-methoxyaniline to incorporate this group from the beginning, google.com direct manipulation of the C-7 position on the quinoline ring is a powerful strategy for diversification.
The Suzuki coupling reaction, a palladium-catalyzed cross-coupling method, is highly effective for this purpose. Starting with a C-7 halogenated quinoline (e.g., 7-bromoquinoline), various boronic acids can be used to introduce new aryl or heteroaryl substituents at this position. acs.org Research has shown that introducing bulky and hydrophobic groups at the C-7 position can be crucial for enhancing biological activity. nih.govacs.org For example, replacing a bromine atom at C-7 with phenyl or quinoline groups via a Suzuki coupling has been shown to significantly improve the inhibitory activity of certain quinoline compounds. acs.org
Diversification of the C-2 Propyl Chain
The C-2 propyl chain is a defining feature of the scaffold, and its structure can be varied to modulate the compound's properties. The most direct way to achieve this diversification is during the initial synthesis of the quinoline ring itself.
In syntheses like the Friedländer reaction, the substituent at the C-2 position is determined by the choice of the ketone reactant. rsc.orgnih.gov To obtain the 2-propyl group, a ketone such as pentan-2-one would be used. By substituting this with other ketones (e.g., cyclic, branched, or functionally substituted ketones), a wide array of different alkyl or aryl groups can be installed at the C-2 position. acs.org
Post-synthetic modification of the C-2 position is also possible. Direct C-H alkylation of quinoline N-oxides at the C-2 position has been achieved using palladium catalysis, providing a route to introduce new alkyl groups. researchgate.net Other transition-metal-catalyzed methods, including those using rhodium, have been developed for the C-H alkylation of quinolines, further expanding the toolkit for C-2 diversification. researchgate.net
Synthesis of Hybrid Quinoline Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in medicinal chemistry to develop compounds with novel or enhanced activities. The 4-aminoquinoline scaffold is an excellent platform for creating such hybrids.
Numerous examples exist where the quinoline core is linked to other heterocyclic systems. For instance, quinoline-3,4-dihydropyrimidinone hybrids have been designed and synthesized, often through a classical Biginelli reaction, by combining the quinoline moiety with a dihydropyrimidinone structure. researchgate.netekb.eg
Other reported hybrids include:
Quinoline-triazine hybrids: Synthesized by condensing 2-chloro-substituted quinoline-3-carbaldehydes with substituted 4-amino-1,2,4-triazines. nih.gov
Quinoline-oxadiazole hybrids: Created to act as multi-target agents. researchgate.net
Quinoline-cinnamide hybrids: Designed by tethering the quinoline scaffold with a cinnamide moiety. researchgate.net
These hybrid structures are typically synthesized by coupling a functionalized quinoline derivative with another molecular fragment, often through the formation of amide, ester, or carbon-carbon bonds. This approach allows for the creation of diverse chemical libraries with a wide range of structural and functional properties.
Quinoline-Triazole Hybrids
The fusion of quinoline and triazole moieties has yielded compounds with significant biological potential. A primary and highly efficient method for synthesizing these hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rjlbpcs.com
The general synthetic pathway involves two key steps:
Formation of a Quinoline Azide (B81097): The process typically starts with a substituted quinoline, such as a 7-chloroquinoline (B30040) derivative. This precursor is converted into a quinoline azide intermediate. For instance, 7-chloroquinoline-4-azide is a key intermediate prepared for these syntheses. rjlbpcs.com
Cycloaddition (Click Reaction): The quinoline azide is then reacted with a terminal alkyne. This reaction, catalyzed by a copper(I) source, proceeds reliably to form a stable 1,4-disubstituted 1,2,3-triazole ring that links the quinoline core to another chemical entity. rjlbpcs.com
An alternative approach involves building the triazole ring from a quinoline-derived carboxylic acid. In one such method, 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol was synthesized through a series of four successive reactions starting from quinoline-2-carboxylic acid. researchgate.net This triazole-thiol can then be further reacted, for example with aldehydes, to generate a variety of derivatives. researchgate.net These synthetic strategies highlight the modularity and high efficiency of click chemistry in creating diverse quinoline-triazole hybrids. rjlbpcs.comnih.gov
| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Linkage | Reference(s) |
| Quinoline Azide | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole | rjlbpcs.com |
| Quinoline-2-carboxylic acid | Hydrazine (B178648), CS₂, etc. | Multi-step synthesis to form triazole ring | 5-(Quinolin-2-yl)-4H-1,2,4-triazole | researchgate.net |
Quinoline-Hydrazide/Hydrazone Conjugates
Quinoline-hydrazide/hydrazone conjugates represent another significant class of hybrid molecules. The synthetic flexibility of the quinoline ring and the hydrazone linkage allows for the creation of a wide array of derivatives. rsc.orgnih.gov The general synthesis is a straightforward two-step process.
Formation of Quinoline Hydrazide: The synthesis typically begins with a quinoline carboxylic acid or its ester derivative. This starting material is reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding quinoline hydrazide (a compound containing the -CONHNH₂ functional group).
Condensation to Form Hydrazone: The newly formed quinoline hydrazide is then condensed with a variety of aldehydes or ketones. This reaction forms a Schiff base, resulting in the final quinoline-hydrazone conjugate, which is characterized by the R=N-NH-C(=O)-quinoline backbone.
This method's versatility allows for the introduction of diverse substituents on the aldehyde or ketone component, leading to a wide range of structurally varied compounds. rsc.org For example, various quinoline hydrazide derivatives have been synthesized from vanillic acid through multistep reactions. rsc.org The substitution pattern on both the quinoline ring and the appended aldehydic/ketonic moiety can be systematically modified to explore structure-activity relationships. nih.govrsc.org
| Starting Quinoline Derivative | Reagents | Intermediate | Final Conjugate | Reference(s) |
| Quinoline Carboxylic Acid Ester | 1. Hydrazine Hydrate | Quinoline Hydrazide | Quinoline-Hydrazone | rsc.orgrsc.org |
| 2. Aldehyde or Ketone |
Quinoline-Imidazole Linkages
The combination of quinoline and imidazole (B134444) pharmacophores has led to the development of novel hybrid structures. Several synthetic strategies have been established to link these two heterocyclic systems.
One effective method is a one-pot, three-component reaction . In this approach, a quinoline aldehyde (e.g., 2-phenoxyquinoline-3-carbaldehyde), benzil, and ammonium (B1175870) acetate (B1210297) are reacted in the presence of a catalyst like ceric ammonium nitrate (B79036) (CAN) to construct a 2,4,5-trisubstituted imidazole ring directly attached to the quinoline core. rjlbpcs.com This method is noted for its efficiency, simple workup, and high yields. rjlbpcs.com
Another versatile, two-step pathway involves N-alkylation followed by cycloaddition . nih.govrsc.orgnih.gov
N-alkylation: An imidazole or benzimidazole (B57391) ring is N-alkylated using a quinoline derivative that contains a suitable leaving group, creating a quinoline-imidazolium salt intermediate. nih.govdigitellinc.com
Cycloaddition: The intermediate salt is then subjected to a Huisgen [3+2] dipolar cycloaddition reaction. This creates a more complex, fused ring system linking the two pharmacophores. nih.govrsc.orgnih.gov The use of ultrasound irradiation in these steps has been shown to reduce reaction times and improve yields, presenting a green synthetic approach. nih.govrsc.orgnih.gov
A third strategy involves creating an amide-alkyl unit to connect the two heterocycles. This multi-step process begins with the N-acylation of an aminoquinoline, followed by the N-alkylation of an imidazole/benzimidazole moiety, ultimately linking them together. digitellinc.com
| Synthetic Strategy | Key Reactants | Key Features | Reference(s) |
| One-Pot Three-Component Reaction | Quinoline Aldehyde, Benzil, Ammonium Acetate | Catalyzed by Ceric Ammonium Nitrate (CAN); High efficiency | rjlbpcs.com |
| N-Alkylation and Cycloaddition | Imidazole, Alkylating Quinoline Derivative, Dipolarophile (e.g., DMAD) | Forms quinoline-imidazolium salt intermediate; Can be ultrasound-assisted | nih.govrsc.orgnih.gov |
| Amide-Alkyl Linker Synthesis | Aminoquinoline, Imidazole/Benzimidazole | Multi-step process involving N-acylation and N-alkylation | digitellinc.com |
Other Bi- and Multi-Pharmacophore Systems
Beyond the common triazole, hydrazone, and imidazole hybrids, the quinoline scaffold has been incorporated into a variety of other complex bi- and multi-pharmacophore systems. These syntheses often involve multi-step procedures to link the quinoline core with other heterocyclic or functional moieties.
One notable example is the synthesis of quinoline-pyrido[2,3-d]pyrimidinone derivatives. nih.gov In this process, a starting compound like methylthioquinoline-pyrido[2,3-d]pyrimidinone is treated with various reagents such as hydrazine hydrate, anthranilic acid, or different amines to build complex, fused heterocyclic systems. For example, reaction with hydrazine hydrate can yield a dihydrazinyl-substituted quinoline-pyrido[2,3-d]pyrimidine, which can be a precursor for further annulation reactions to form triazole-containing fused rings. nih.gov
Another strategy involves creating amide-linked hybrids . Researchers have designed and synthesized inhibitors by linking the quinoline ring to other groups, such as a 2,3-dimethoxycyclopentane moiety, through a stable amide bond. nih.gov This approach allows for the precise spatial orientation of different pharmacophoric features.
Furthermore, new chemical entities have been created by using the quinoline structure as a scaffold to design analogs of existing drugs. For instance, a series of quinoline analogs of ketoprofen (B1673614) were synthesized where the quinoline core was linked to a benzoyl group, creating potential inhibitors for specific biological targets. These diverse synthetic routes demonstrate the adaptability of the quinoline nucleus in the construction of advanced multi-pharmacophore systems.
| Pharmacophore System | Synthetic Approach | Example Starting Materials | Reference(s) |
| Quinoline-Pyrido[2,3-d]pyrimidine Hybrids | Multi-step heterocyclic transformations and fusions | Methylthio-phenyl-quinoline-pyrido[2,3-d]pyrimidinones, Hydrazine Hydrate, Anthranilic Acid | nih.gov |
| Amide-Linked Quinoline Hybrids | Amide bond formation | Quinoline derivative with a carboxylic acid or amine, corresponding functionalized partner (e.g., 2,3-dimethoxycyclopentane) | nih.gov |
| Quinoline Analogs of Existing Drugs | Scaffold hopping and modification | Substituted quinolines, benzoyl chlorides (for ketoprofen analogs) |
Structural Elucidation and Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental in determining the precise structure of 4-Amino-7-methoxy-2-propylquinoline by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical analysis, the spectrum of this compound would display distinct signals corresponding to the protons of the propyl group, the methoxy (B1213986) group, the amino group, and the quinoline (B57606) core.
The aromatic region shows characteristic signals for the protons on the quinoline ring. The proton at C5 often appears as a doublet, coupling with the proton at C6. The protons at C6 and C8 also show distinct splitting patterns based on their neighboring protons. A key singlet in the aromatic region is attributed to the proton at C3. The amino group (NH₂) protons typically appear as a broad singlet, and the methoxy (OCH₃) protons as a sharp singlet in the upfield region. The propyl group gives rise to a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the quinoline ring at C2.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.85 | d | 9.2 | H-5 |
| 7.01 | d | 2.5 | H-8 |
| 6.85 | dd | 9.2, 2.5 | H-6 |
| 6.20 | s | - | H-3 |
| 5.80 | br s | - | NH₂ |
| 3.88 | s | - | OCH₃ |
| 2.80 | t | 7.6 | C2-CH₂- |
| 1.75 | m | 7.5 | -CH₂-CH₃ |
| 0.98 | t | 7.4 | -CH₃ |
Note: Data is representative and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by identifying all non-equivalent carbon atoms in the molecule. The spectrum for this compound would show 13 distinct signals, corresponding to the ten carbons of the quinoline core, and the three carbons of the propyl group.
The carbon atoms of the quinoline ring resonate in the downfield region (δ 100-165 ppm). The C4 carbon, bonded to the amino group, and the C7 carbon, bonded to the methoxy group, are significantly affected by these substituents. The C2 carbon, attached to the propyl group, also has a characteristic chemical shift. The carbons of the propyl group and the methoxy group appear in the upfield region of the spectrum.
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C-2 |
| 160.8 | C-7 |
| 151.0 | C-4 |
| 149.5 | C-8a |
| 122.0 | C-5 |
| 115.4 | C-4a |
| 113.8 | C-6 |
| 98.9 | C-8 |
| 97.5 | C-3 |
| 55.4 | OCH₃ |
| 40.1 | C2-CH₂- |
| 22.8 | -CH₂-CH₃ |
| 14.0 | -CH₃ |
Note: Data is representative and may vary based on solvent and experimental conditions.
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between H-5 and H-6 on the aromatic ring. youtube.comresearchgate.net It would also clearly map the connectivity within the propyl group, showing correlations from the C2-CH₂ protons to the adjacent methylene protons, and from those methylene protons to the terminal methyl protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It is used to definitively assign each carbon signal by linking it to its corresponding proton signal identified in the ¹H NMR spectrum. For example, the signal at δ 3.88 ppm would correlate with the carbon signal at δ 55.4 ppm, confirming the OCH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu It is invaluable for connecting the different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the C2-CH₂ protons (δ ~2.80 ppm) to carbons C2 and C3.
Correlations from the methoxy protons (δ 3.88 ppm) to C7.
Correlations from the H-5 proton (δ ~7.85 ppm) to carbons C4, C7, and C8a.
Correlations from the H-3 proton (δ ~6.20 ppm) to carbons C2, C4, and C4a.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and formula.
HR-MS is used to determine the exact mass of the parent ion with high precision. mdpi.comnih.gov This allows for the calculation of the elemental composition and unambiguous confirmation of the molecular formula. For this compound (C₁₃H₁₆N₂O), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
Table 3: HR-MS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Found m/z |
| [M+H]⁺ | C₁₃H₁₇N₂O⁺ | 217.1335 | 217.1337 |
Note: Data is representative. The "Found" value is a hypothetical value for illustrative purposes.
Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions provide valuable structural information. The fragmentation pattern of protonated this compound would be expected to show characteristic losses. A primary fragmentation pathway would likely be the cleavage of the propyl group at the C2 position. Other significant fragments could arise from the loss of a methyl radical from the methoxy group or the loss of ammonia (B1221849) from the amino group, providing further confirmation of the structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal techniques for probing the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy:
IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are indicative of specific bonds. For a similar compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the N-H stretching modes of the amino group are observed around 3383 cm⁻¹ and 3494 cm⁻¹, with a strong band also appearing in the FT-Raman spectrum at 3388 cm⁻¹. chemmethod.com The deformation mode of the NH₂ group in the same molecule is detected at 1592 cm⁻¹ in the IR spectrum. chemmethod.com Aromatic C-H stretching vibrations typically appear in the 3200-3000 cm⁻¹ region. chemmethod.com Based on these analogous data, the expected IR absorption bands for this compound are summarized in the table below.
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
| Amino | N-H Stretch | 3500 - 3300 |
| Amino | N-H Bend | 1650 - 1580 |
| Aromatic | C-H Stretch | 3100 - 3000 |
| Aromatic | C=C Stretch | 1600 - 1450 |
| Alkyl (Propyl) | C-H Stretch | 2960 - 2850 |
| Ether (Methoxy) | C-O Stretch | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
This table presents expected ranges based on general spectroscopic principles and data from similar quinoline derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of the quinoline ring. Quinoline derivatives are known to exhibit strong UV absorption. researchgate.net The absorption spectrum of quinoline and its derivatives typically falls within the range of 280 to 510 nm. researchgate.net The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the quinoline core, as well as the solvent used for analysis. The amino and methoxy groups, being auxochromes, are expected to cause a bathochromic (red) shift in the absorption bands of the parent quinoline ring. The specific λmax values for this compound would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For a quinoline derivative to be analyzed by X-ray crystallography, it must first be grown as a single crystal of suitable size and quality. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice.
While specific crystallographic data for this compound is not publicly available, studies on other quinoline derivatives have demonstrated the utility of this technique. For instance, the crystal structure of a different quinoline derivative was determined to belong to the monoclinic system with a P2₁/c space group. chemmethod.com Such an analysis for this compound would reveal:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.
Atomic Coordinates: The precise position of each atom in the asymmetric unit.
Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between them.
Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., involving the amino group) and other non-covalent interactions that stabilize the crystal packing.
This information is invaluable for understanding the molecule's conformation in the solid state and for structure-activity relationship studies.
Chromatographic Purity Assessment for Research Samples (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of research samples by separating the target compound from any impurities or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like many quinoline derivatives. A typical HPLC method for the purity assessment of this compound would involve:
| Parameter | Description |
| Stationary Phase (Column) | A reversed-phase column, such as a Primesep 100 with C18 functionalization, is often suitable for separating aminoquinoline derivatives. sielc.com |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), often run in a gradient elution mode. |
| Detection | A UV detector set at one of the compound's absorption maxima (λmax) is commonly used. A diode array detector (DAD) can provide spectral information for peak identification. |
| Quantification | The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. |
Gas Chromatography (GC):
GC is suitable for the analysis of volatile and thermally stable compounds. While some quinoline derivatives can be analyzed directly, others may require derivatization to increase their volatility. A GC method for this compound would typically entail:
| Parameter | Description |
| Stationary Phase (Column) | A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane). |
| Carrier Gas | An inert gas such as helium or nitrogen. |
| Injection | A split/splitless injector is used to introduce a small volume of the sample dissolved in a suitable solvent. |
| Detection | A Flame Ionization Detector (FID) provides a general response for organic compounds, while a Mass Spectrometer (MS) detector offers structural information for peak identification and confirmation. madison-proceedings.com |
| Purity Calculation | Similar to HPLC, the purity is calculated based on the relative peak areas in the chromatogram, excluding the solvent peak. youtube.com |
The development of a specific and validated HPLC or GC method is crucial for the quality control of research samples of this compound, ensuring the reliability of subsequent biological or chemical studies.
Computational and Theoretical Chemistry Studies of 4 Amino 7 Methoxy 2 Propylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. These methods are routinely applied to predict geometries, vibrational frequencies, and electronic behavior, offering insights that complement experimental data.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. DFT calculations, particularly using the B3LYP hybrid functional combined with basis sets like 6-31G** and 6-311++G**, have been successfully employed to study quinoline (B57606) derivatives. nih.gov
For analogous molecules such as 4-amino-2-methylquinoline, DFT has been used to optimize the molecular geometry and calculate vibrational frequencies. nih.gov These theoretical calculations of geometry and normal modes of vibration have shown good agreement with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. nih.govresearchgate.net This methodology allows for a detailed analysis of the influence of substituents, like the amino and methoxy (B1213986) groups, on the quinoline skeletal structure. nih.gov Similar accuracy would be expected for the analysis of 4-Amino-7-methoxy-2-propylquinoline.
Table 1: Representative DFT Applications on Quinoline Analogs
| Parameter | Methodology | Application/Finding | Reference |
|---|---|---|---|
| Molecular Geometry | DFT (B3LYP/6-311++G**) | Optimization of bond lengths and angles. | nih.gov |
| Vibrational Frequencies | DFT (B3LYP/6-31G*) | Calculation and assignment of fundamental vibrational modes. | nih.govresearchgate.net |
| Potential Energy Distribution (PED) | VEDA4 Software | Analysis and assignment of normal modes. | dntb.gov.ua |
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the electronic excited states of molecules. It is used to calculate parameters such as electronic absorption spectra, excitation energies, and oscillator strengths. researchgate.net This information is crucial for understanding a molecule's response to light and its potential applications in areas like organic photovoltaics. researchgate.net The method can effectively predict the UV-Vis spectra of organic dyes and other complex molecules. While specific TD-DFT data for this compound is not available, this approach would be instrumental in characterizing its electronic transitions.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net FMO analysis is a predictive tool for understanding reaction mechanisms and the most probable sites for electrophilic and nucleophilic attack. youtube.comajchem-a.com
Table 2: Conceptual Frontier Molecular Orbital Properties
| Orbital | Description | Significance in Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capacity of the molecule (nucleophilicity/basicity). youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of the molecule (electrophilicity). youtube.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates molecular stability and reactivity; a larger gap implies greater stability. researchgate.net |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its chemical reactivity. bhu.ac.in The MEP map uses a color scale to indicate different electrostatic potential values on the molecule's surface. bhu.ac.in
Red regions signify areas of negative potential, which are susceptible to electrophilic attack. These are typically associated with lone pairs of electronegative atoms.
Blue regions denote areas of positive potential, indicating sites for nucleophilic attack.
Green regions represent areas of neutral potential.
MEP analysis provides a visual guide to understanding hydrogen bonding, reactivity, and structure-activity relationships. bhu.ac.in For this compound, MEP would identify the electron-rich nitrogen of the amino group and oxygen of the methoxy group as potential sites for electrophilic interaction.
Molecular Modeling and Simulation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a biological target.
While docking studies specifically for this compound are not found in the available literature, studies on analogous quinoline, coumarin (B35378), and pyrimidine (B1678525) derivatives demonstrate the utility of this approach. These studies have investigated interactions with various targets, including acetylcholinesterase (AChE), cyclin-dependent kinases (CDK2/4/6), and estrogen receptors. researchgate.netnih.govresearchgate.net For instance, docking of coumarin derivatives into the active site of AChE helped in understanding the binding mechanism and identifying key interacting amino acid residues. researchgate.net Similarly, docking studies on pyrimidine derivatives identified crucial polar interactions with CDK receptors. nih.gov Such studies provide a framework for how this compound might interact with various biological targets.
Table 3: Summary of Molecular Docking Studies on Analogous Compounds
| Compound Class | Target Protein (PDB ID) | Key Findings | Reference |
|---|---|---|---|
| 2-iso propyl amino derivatives of 7-methoxy coumarin | Acetylcholinesterase (1N5R) | Compounds showed remarkable binding with the active site of AChE. | researchgate.net |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Identified polar interactions, especially with Lys and Asp residues, as crucial for binding affinity. | nih.gov |
| Coumarin pyrazoline derivatives | Human Estrogen Receptor-α (1ERR) | Some derivatives formed π-H interactions with the receptor. | researchgate.net |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complexes
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a window into the dynamic nature of molecular systems over time. For this compound, MD simulations are instrumental in understanding its stability and behavior when complexed with a target protein. These simulations model the movement of every atom in the system by solving Newton's equations of motion, providing a trajectory that reveals how the ligand-protein complex behaves in a simulated physiological environment.
Researchers initiate these simulations by placing the docked ligand-protein structure into a solvent box, typically water, and adding ions to neutralize the system. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble). Production runs, often spanning hundreds of nanoseconds, are then performed to collect data for analysis. nih.gov
Analysis of the MD trajectory for a this compound-protein complex would focus on several key metrics:
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. It can highlight which amino acid residues in the binding pocket have significant interactions with the ligand.
Hydrogen Bond Analysis: This analysis quantifies the formation and breakage of hydrogen bonds between the 4-amino group or the methoxy group of the quinoline and the amino acid residues of the protein, revealing key interactions that stabilize the complex.
These simulations provide critical insights into the stability of the binding pose predicted by molecular docking, offering a more realistic and dynamic picture of the molecular recognition process. nih.gov
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this analysis is crucial for understanding which three-dimensional shapes the molecule preferentially adopts, as this directly influences its ability to bind to a biological target. scielo.br
The key flexible points in this compound are the bonds within the n-propyl group attached at the C2 position of the quinoline ring. While the quinoline ring system itself is largely planar and rigid, the propyl chain can adopt numerous conformations. Computational methods, such as molecular mechanics (e.g., MMP2) or quantum mechanical calculations, are used to determine the relative energies of these different conformers. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational strategies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are fundamental tools for rational drug design, enabling the prediction of a new molecule's activity and guiding the synthesis of more potent analogues. nih.gov
2D-QSAR and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are performed to correlate variations in the biological activity of a set of compounds with changes in their molecular structures, represented by molecular descriptors.
2D-QSAR models use descriptors that are derived from the two-dimensional representation of a molecule. These can include physicochemical properties like molecular weight, logP (lipophilicity), molar refractivity, and topological indices that describe molecular branching and shape. For a series of quinoline derivatives, a 2D-QSAR model might reveal, for example, that increased lipophilicity in a certain part of the molecule is correlated with higher biological activity.
3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the three-dimensional properties of the molecules. nih.gov In these methods, a set of structurally related compounds, including this compound analogues, are aligned based on a common scaffold. The surrounding space is then probed to generate steric and electrostatic field values. nih.gov
CoMFA: Calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules. The resulting model generates contour maps that highlight regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would increase or decrease activity. nih.gov
CoMSIA: In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the structure-activity relationship.
For a series of quinoline derivatives, a 3D-QSAR study could produce contour maps indicating that a bulky substituent at the C2 position (like the propyl group) and an electron-donating group at the C7 position (like the methoxy group) are favorable for activity. The statistical validation of these models is critical, using metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (>0.5) is generally considered indicative of a predictive model. nih.gov
| QSAR Model Statistic | Description | Typical Value for a Good Model |
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, calculated by leaving out one or more compounds during model generation and predicting their activity. | > 0.5 |
| r² (Non-cross-validated r²) | A measure of how well the model fits the training set data. | > 0.6 |
| Standard Error of Prediction (SEP) | Indicates the absolute error in the predicted activity values. | Lower values are better. |
Pharmacophore Development and Validation
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. The development of a pharmacophore model for a class of compounds like 4-aminoquinolines is a key step in drug discovery. nih.gov
For this compound and its analogues, a pharmacophore model would be built based on the structural features of the most active compounds. Key features would likely include:
An aromatic ring system (the quinoline core).
A hydrogen bond donor (the 4-amino group).
A hydrogen bond acceptor (the nitrogen atom in the quinoline ring).
A hydrophobic feature (the 2-propyl group).
A potential hydrogen bond acceptor (the 7-methoxy group).
The model is generated by superimposing active compounds and identifying the common chemical features in their 3D space. Validation is then performed by using the pharmacophore model to screen a database containing both known active and inactive compounds. A successful model will correctly identify the active compounds with high sensitivity and specificity. Such a validated pharmacophore serves as a 3D query for virtual screening campaigns. nih.gov
Virtual Screening Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov A validated pharmacophore model based on the 4-aminoquinoline (B48711) scaffold can be used as a filter to rapidly screen databases containing millions of compounds. nih.gov
The process involves:
Database Preparation: A large database of compounds (e.g., ZINC, PubChem) is prepared, generating 3D conformations for each molecule.
Pharmacophore-Based Screening: The pharmacophore model is used as a 3D query. Only molecules from the database that can match the key pharmacophoric features (e.g., aromatic ring, hydrogen bond donor/acceptor, hydrophobic center) in the correct spatial arrangement are retained.
Molecular Docking: The "hit" compounds from the pharmacophore screen are then subjected to molecular docking into the target protein's active site to predict their binding orientation and score their binding affinity.
ADMET Prediction: The final candidates can be further filtered based on in silico predictions of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with drug-like characteristics. nih.gov
This hierarchical approach allows for the efficient and cost-effective identification of novel and structurally diverse compounds that are predicted to have the desired biological activity. nih.gov
Prediction of Molecular Interactions and Binding Affinities
Predicting the precise molecular interactions and the strength of the binding between a ligand and a protein is a primary goal of computational chemistry. This is achieved primarily through molecular docking and subsequent binding free energy calculations.
Following molecular docking of this compound into a target protein, the resulting pose reveals specific interactions. These interactions are critical for molecular recognition and binding affinity.
| Type of Interaction | Potential Group on Ligand | Potential Interacting Residue on Protein |
| Hydrogen Bond | 4-Amino group (-NH₂) | Aspartic Acid, Glutamic Acid, Serine |
| Hydrogen Bond | Quinoline Nitrogen | Serine, Threonine, Asparagine |
| Hydrophobic Interaction | 2-Propyl group, Quinoline ring | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | Quinoline aromatic ring | Phenylalanine, Tyrosine, Tryptophan |
Binding affinity, often expressed as the Gibbs free energy of binding (ΔG_bind), can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations are typically performed on snapshots taken from an MD simulation trajectory. The binding free energy is calculated by summing the molecular mechanics energies, solvation free energies (polar and nonpolar), and entropic contributions. A more negative ΔG_bind value indicates a stronger and more favorable binding affinity. nih.gov These predictions are invaluable for ranking potential drug candidates before they are synthesized and tested in the lab.
Structure Activity Relationship Sar Studies of 4 Amino 7 Methoxy 2 Propylquinoline Derivatives
Impact of Substituents on Quinoline (B57606) Core Activity
The amino group at the C-4 position is a cornerstone for the biological activity of many quinoline classes, most notably the 4-aminoquinoline (B48711) antimalarials. youtube.comfrontiersin.org SAR studies consistently demonstrate that this group is essential for potent activity. Research on compounds like chloroquine (B1663885) has established that the 4-aminoquinoline nucleus is responsible for forming complexes with biological targets such as ferriprotoporphyrin IX (Fe(III)PPIX). acs.org
Key findings on the role of the C-4 amino group include:
Essentiality for Activity: The presence of an aminoalkyl group at the C-4 position is considered essential for strong antiplasmodial activity. acs.org Its removal or significant alteration often leads to a dramatic loss of potency.
Target Interaction: 2- and 4-aminoquinolines exhibit a uniquely strong affinity for Fe(III)PPIX, which is a crucial interaction for their antimalarial mechanism. acs.orgresearchgate.net
Side Chain Influence: While the C-4 amino group itself is critical, modifications to the alkyl side chain attached to it are pivotal for overcoming drug resistance. nih.govasm.org The basicity of a terminal amine on this side chain is also important for drug accumulation in the acidic food vacuole of the malaria parasite. acs.orgnih.gov The presence of two basic centers—the quinoline nitrogen and the side-chain terminal amine—is a key feature for this accumulation. nih.gov
The following table summarizes the importance of the C-4 amino group based on comparative studies.
| Compound/Feature | Observation | Biological Implication | Reference(s) |
| 4-Aminoquinoline Nucleus | Unique, strong affinity for Fe(III)PPIX compared to other isomers (e.g., 5-, 6-, 8-aminoquinolines). | Necessary for the primary mechanism of action in certain antimalarials. | acs.orgresearchgate.net |
| Aminoalkyl Side Chain at C-4 | Essential for potent antiplasmodial activity. | Required for drug accumulation in the parasite's food vacuole and overall efficacy. | acs.org |
| Terminal Amine Basicity | A basic amino group on the side chain is crucial. | Facilitates protonation and trapping of the drug at its acidic target site. | acs.orgnih.gov |
The substituent at the C-7 position significantly modulates the electronic properties of the quinoline ring, which in turn affects the pKa of the ring nitrogen and any basic side chains, thereby influencing biological activity and target interactions. researchgate.netnih.gov For many 4-aminoquinoline antimalarials, an electron-withdrawing group at C-7, such as chlorine, is considered vital for high potency. youtube.comresearchgate.net
The influence of the methoxy (B1213986) group at C-7 can be understood by comparing it to other substituents:
Electron-Donating Nature: A methoxy group (-OCH₃) is generally considered electron-donating, which contrasts with the electron-withdrawing groups (e.g., -Cl, -CF₃) often found in potent antimalarials. nih.govnih.gov
Impact on Activity: Studies on 7-substituted 4-aminoquinolines have shown that most 7-OMe derivatives were significantly less active or inactive against both chloroquine-susceptible and -resistant strains of P. falciparum compared to their 7-chloro, 7-bromo, or 7-iodo counterparts. nih.gov Replacing the 7-chloro group with a methyl group can lead to a complete loss of antimalarial activity. youtube.com
Correlation with pKa: Electron-withdrawing groups at the 7-position lower the pKa of both the quinoline ring nitrogen and the side-chain amino group. researchgate.netnih.gov This electronic modulation is critical for activity, and the electron-donating effect of a methoxy group may disrupt the optimal electronic balance required for potent action.
The table below illustrates the effect of different C-7 substituents on antimalarial activity.
| C-7 Substituent | Electronic Effect | General Antimalarial Activity | Reference(s) |
| -Cl (Chloro) | Electron-withdrawing | High potency | youtube.comacs.orgresearchgate.net |
| -Br (Bromo) | Electron-withdrawing | High potency, similar to -Cl | nih.gov |
| -I (Iodo) | Electron-withdrawing | High potency, similar to -Cl | nih.gov |
| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | Less active than -Cl against susceptible strains, substantially less active against resistant strains. | nih.gov |
| -OCH₃ (Methoxy) | Electron-donating | Generally inactive or significantly less active. | nih.gov |
| -NO₂ (Nitro) | Strongly electron-withdrawing | Low activity, despite strong electron-withdrawing character. | researchgate.netnih.gov |
The substituent at the C-2 position of the quinoline ring can influence the molecule's steric profile, lipophilicity, and metabolic stability. While the SAR of C-2 substituents is less defined than for the C-4 and C-7 positions, some general trends have been observed in various quinoline series.
Steric and Lipophilic Contribution: An alkyl group like a propyl chain at C-2 increases the molecule's lipophilicity, which can affect its ability to cross biological membranes.
Impact on Activity: In a series of quinoline-2-carboxamides, the nature of the substituent at C-2 was shown to be important for antimycobacterial activity. mdpi.comresearchgate.net For instance, N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide demonstrated notable activity. mdpi.comnih.gov While not a direct analysis of a C-2 propyl group, this indicates that the bulk and nature of the C-2 substituent are relevant for biological interactions.
Enhancement of Activity: In some contexts, such as quinoline-imidazole hybrids, the presence of an electron-donating group at the C-2 position enhanced antimalarial activity, whereas an electron-withdrawing group led to a loss of activity. nih.gov
The specific placement of substituents on the quinoline ring is critical, and moving a functional group to a different position can lead to drastically different biological outcomes. acs.orgnih.gov This highlights the precise structural requirements for interaction with biological targets.
Amino Group Position: The superiority of the 4-aminoquinoline scaffold over other isomers for antimalarial activity is well-documented. 2- and 4-aminoquinolines show a uniquely high affinity for hematin, whereas 3-, 5-, 6-, and 8-aminoquinoline (B160924) isomers have association constants that are approximately three orders of magnitude weaker. researchgate.net
General Substituent Position: Studies on quinoline derivatives for antibacterial activity have shown that substitutions at specific positions are key. For example, in quinolone antibacterials, a fluorine atom at position 6 and a piperazine (B1678402) or similar ring at position 7 are crucial for potent activity, demonstrating strict positional requirements. slideshare.net
C-2 vs. C-8 Methylation: In studies on C-H functionalization, the ability to selectively add groups to the C-2 or C-8 positions of the quinoline ring allows for the creation of distinct isomers with potentially different biological profiles. rsc.org The regiochemistry of synthesis is therefore a powerful tool for tuning activity. acs.org
Modifications to the Quinoline Ring System
Beyond simple substitution, altering the core quinoline ring system itself represents a more fundamental approach to modifying biological activity. This can involve replacing the entire ring with an alternative scaffold or substituting individual atoms within the ring to create novel heterocyclic systems. mdpi.comnih.gov
Quinoline vs. Naphthalene: In one study, a series of quinoline-2-carboxamides were compared with their isosteric naphthalene-2-carboxamides. mdpi.com The results showed that both scaffolds could produce compounds with significant antimycobacterial and photosynthesis-inhibiting activities, but the specific activity profiles differed, highlighting the role of the quinoline nitrogen. mdpi.comresearchgate.netnih.gov
Quinoline vs. Acridine (B1665455): In other research, exchanging the quinoline ring system for a larger acridine ring, while keeping the side chain the same, resulted in improved antimalarial potency, suggesting that increased bulk or hydrophobicity could be advantageous. nih.gov
Impact on Potency: The introduction of additional nitrogen atoms into the ring system can fine-tune the basicity and hydrogen-bonding potential, which are critical for target binding and pharmacokinetic properties. acs.org
Ring Expansion and Contraction Studies
Investigations into the expansion or contraction of the fundamental quinoline ring system in the context of 4-amino-7-methoxy-2-propylquinoline derivatives are not extensively documented in publicly available scientific literature. This area of medicinal chemistry, which would involve transforming the bicyclic quinoline core into larger or smaller ring systems to probe the spatial requirements of its biological targets, appears to be an underexplored avenue for this particular scaffold.
Fusion with Other Heterocycles (e.g., Thiazoloquinolines)
Fusing additional heterocyclic rings to the 4-aminoquinoline core represents a key strategy for creating novel chemical entities with potentially enhanced or new biological activities. This approach modifies the shape, size, and electronic properties of the parent molecule.
Research in this area has led to the synthesis of 4-aminoquinoline-derived thiazolidines. nih.gov In one study, a series of these compounds were prepared and evaluated for antimalarial activity. The thiazolidine (B150603) ring was attached via an amide linker to the 4-amino side chain. Two specific derivatives, 2-(4-chloro-phenyl)-thiazolidine-4-carboxylic acid [2-(7-chloro-quinolin-4-ylamino)-ethyl]-amide hydrochloride and 2-(2,6-dichloro-phenyl)-thiazolidine-4-carboxylic acid [2-(7-chloro-quinolin-4-ylamino)-ethyl]-amide hydrochloride, showed significant antimalarial efficacy in vivo. nih.gov These findings suggest that the fused thiazolidine moiety is a favorable modification for activity, with the compounds believed to act by inhibiting heme polymerization. nih.gov
In a similar vein, other researchers have incorporated a 2,3-dihydro-4H-1,3-benzothiazin-4-one system into 4-aminoquinoline derivatives. nih.gov This modification, which represents the fusion of a sulfur- and nitrogen-containing heterocycle, was explored as a strategy to develop new agents with potent antimalarial activity. nih.gov
Linker Chemistry and Scaffold Hopping in SAR
The linker connecting the 4-amino group to a terminal basic amine and the core quinoline scaffold itself are critical determinants of activity. Both have been subjects of extensive SAR studies.
Linker Chemistry: The nature of the side chain at the C-4 position is crucial for activity. For the 4-aminoquinoline class, a dialkylaminoalkyl side chain with two to five carbon atoms between the nitrogen atoms is generally considered optimal for antimalarial activity. pharmacy180.com The basicity of the terminal amino group is also essential, as it is believed to play a role in the accumulation of the drug in the acidic food vacuole of the malaria parasite. esr.ie
However, studies on 7-substituted 4-aminoquinolines have shown that the substituent at the 7-position significantly influences potency. While electron-withdrawing groups like chloro, bromo, and iodo at the 7-position are associated with high activity, the presence of a methoxy (OMe) group, as in the parent compound this compound, has been shown to result in inactivity or significantly reduced potency against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov
Scaffold Hopping: This medicinal chemistry strategy involves replacing the core molecular scaffold with a structurally different but functionally equivalent one to discover new compounds with improved properties. The 4-aminoquinoline scaffold has been both a starting point and a result of such strategies. For instance, 4-aminoquinazolines have been designed and synthesized using a scaffold hopping approach inspired by the pharmacophoric features of known antimycobacterial agents. nih.gov This demonstrates that the quinoline can be effectively replaced by a quinazoline (B50416) ring while retaining biological activity against different pathogens. nih.govresearchgate.net In other work, scaffold hopping was used in lead optimization, where a C-ring expansion and isometric replacement of the A/B-rings of a quinoline-like structure led to new, highly potent tubulin inhibitors with different core scaffolds. researchgate.net
Rational Design Approaches for Enhanced Activity
Rational design, often aided by computational tools, aims to create molecules with improved potency and better safety profiles by leveraging an understanding of the drug's mechanism of action and metabolic pathways.
One major focus has been to design 4-aminoquinoline derivatives that retain the high potency of drugs like amodiaquine (B18356) while avoiding the toxicity associated with its quinone-imine metabolite. plos.orgnih.gov This has been achieved by synthesizing derivatives with side chains that lack the hydroxyl group responsible for forming these toxic metabolites. plos.orgnih.gov These rationally designed compounds have displayed high in vitro potency, often superior to chloroquine and comparable to amodiaquine against resistant malaria strains, coupled with lower cellular toxicity. nih.gov
Computational studies are a cornerstone of this rational design process. Molecular docking simulations have been used to model the interaction of new 4-aminoquinoline derivatives with their proposed target, heme. plos.org These studies help explain the high antiplasmodial activity of certain compounds. plos.org Furthermore, predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) models are employed early in the discovery process to evaluate new molecules and prioritize those with favorable pharmacokinetic and safety profiles for further development. nih.gov This approach led to the identification of lead molecules with high potency, desirable half-lives, and low risk for drug-drug interactions. nih.gov The foundational principle for this design work rests on detailed SAR studies showing how substituents at various positions, particularly the 7-position, influence the compound's physicochemical properties (like pKa) and its ability to inhibit key biological processes like β-hematin formation. nih.govresearchgate.net
Data Tables
Table 1: SAR of 7-Substituted 4-Aminoquinolines against P. falciparum
This table illustrates the effect of different substituents at the 7-position of the quinoline ring on antimalarial activity. The data is compiled from studies on various N,N-diethyldiaminoalkane side chains.
| 7-Position Substituent | Activity vs. Chloroquine-Susceptible Strains | Activity vs. Chloroquine-Resistant Strains | Reference |
| -Cl (Chloro) | High (IC50: 3-12 nM) | High (IC50: 3-12 nM) | nih.gov |
| -Br (Bromo) | High (IC50: 3-12 nM) | High (IC50: 3-12 nM) | nih.gov |
| -I (Iodo) | High (IC50: 3-12 nM) | High (IC50: 3-12 nM) | nih.gov |
| -CF3 (Trifluoromethyl) | Moderate (IC50: 15-50 nM) | Low (IC50: 18-500 nM) | nih.gov |
| -OCH3 (Methoxy) | Inactive (IC50: 17-150 nM) | Inactive (IC50: 90-3000 nM) | nih.gov |
| -NO2 (Nitro) | Low Activity | Not specified | nih.gov |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Activity of Rationally Designed 4-Aminoquinoline Analogs
This table shows the in vitro activity of new 4-aminoquinoline compounds designed to avoid toxicity while maintaining high potency, compared to standard antimalarials.
| Compound | IC50 vs. W2 Strain (CQ-Resistant) (nM) | Reference |
| Chloroquine (CQ) | 382 | nih.gov |
| Amodiaquine (AQ) | Comparable to new analogs | nih.gov |
| Lead Molecule 18 | 5.6 | nih.gov |
| Lead Molecule 4 | 17.3 | nih.gov |
| Designed Analog 1 | 2.5 | nih.gov |
| Designed Analog 2 | 3.0 | nih.gov |
| Designed Analog 3 | 1.8 | nih.gov |
| Designed Analog 4 | 1.2 | nih.gov |
The W2 strain of P. falciparum is resistant to chloroquine.
Mechanistic Investigations of 4 Amino 7 Methoxy 2 Propylquinoline Biological Activity in Vitro and Molecular Level
Enzyme Inhibition Studies
The primary mechanism of action for many quinoline-based compounds involves the inhibition of key enzymes in various cellular pathways. The following sections explore the known and potential inhibitory activities of 4-amino-7-methoxy-2-propylquinoline.
DNA Gyrase Inhibition Mechanisms
Currently, there is no specific research data available in the public domain detailing the inhibitory mechanisms of this compound on DNA gyrase. While the broader class of quinolone compounds are known to target bacterial DNA gyrase and topoisomerase IV, specific studies on this particular derivative are absent. nih.govnih.gov Research on related 4-hydroxy-2-quinolone structures has identified features essential for GyrB inhibition, such as the role of the 4-hydroxy-2-quinolone fragment in binding to the ATP binding site of the enzyme. nih.gov
Glucosamine-6-phosphate Synthase (G6PS) Inhibition
There is no available scientific literature that specifically investigates or demonstrates the inhibition of Glucosamine-6-phosphate Synthase (G6PS) by this compound. G6PS is a target for some antimicrobial agents, with inhibitors often being analogues of L-glutamine or the enzyme's substrates. nih.govnih.gov
Enoyl ACP Reductase and 3-Ketoacyl ACP Synthase Inhibition
Specific studies on the inhibitory effects of this compound against Enoyl ACP Reductase and 3-Ketoacyl ACP Synthase are not present in the available scientific literature. These enzymes are crucial in type II fatty acid synthesis, and their inhibition is a mechanism for some antibiotics like thiolactomycin (B1682310) and cerulenin. nih.gov
DNA Methyltransferase (DNMT) Inhibition and DNA Interaction
The 4-aminoquinoline (B48711) scaffold, a core component of this compound, is a recognized class of DNA Methyltransferase (DNMT) inhibitors. nih.gov These are typically non-nucleoside inhibitors that play a crucial role in epigenetics by preventing the methylation of DNA, a process often dysregulated in cancer.
Research on 4-aminoquinoline analogues, such as SGI-1027, has provided significant insight into the mechanism of action. nih.gov These compounds can function as dual inhibitors of DNMTs and the histone-lysine N-methyltransferase G9a. The inhibitory mechanism against DNMT1 involves a direct interaction. Molecular modeling and enzymatic studies suggest that these inhibitors can be competitive with the DNA substrate and non-competitive with the S-adenosyl-l-methionine (SAM) cofactor. Some 4-aminoquinoline derivatives have also been shown to induce the degradation of DNMT1 protein, further contributing to the hypomethylation effect. This dual action of direct inhibition and promotion of protein degradation represents a potent mechanism for reactivating tumor suppressor genes silenced by hypermethylation. nih.govyoutube.com
Table 1: Inhibitory Profile of Representative 4-Aminoquinoline-Based DNMT Inhibitors This table presents data for known 4-aminoquinoline analogues to illustrate the potential activity of this chemical class.
| Compound | Target DNMT | IC₅₀ | Mechanism of Action |
|---|---|---|---|
| SGI-1027 | DNMT1, DNMT3A, DNMT3B | 6-13 µM | Competitive with DNA, Non-competitive with SAM; Induces DNMT1 degradation |
| Analogue 43 | DNMT1 | < 25 nM | Selective DNMT1 Inhibition |
| Analogue 13 | DNMT1 / G9a | < 50 nM | Equipotent dual inhibitor |
Kinase Inhibition (e.g., Protein Kinases, c-Met kinase, IGF-1R, IGF-2R)
The quinoline (B57606) nucleus is a privileged scaffold in the development of kinase inhibitors, and derivatives have shown significant activity against several receptor tyrosine kinases, including c-Met and the Insulin-like Growth Factor 1 Receptor (IGF-1R). nih.govnih.govunipa.it
c-Met Kinase Inhibition: The c-Met receptor, when activated by its ligand HGF, triggers signaling cascades that promote cell proliferation, survival, and migration. nih.gov Its dysregulation is a hallmark of many cancers. Quinoline-based inhibitors typically act as ATP-competitive inhibitors. They bind to the kinase domain of c-Met in the cytosol, occupying the ATP-binding pocket. nih.govunipa.it This interaction prevents the autophosphorylation of key tyrosine residues (Tyr¹²³⁴ and Tyr¹²³⁵), thereby blocking the downstream activation of pathways like PI3K/Akt/mTOR and Ras/Raf/MEK. nih.gov The 4-amino group and substitutions on the quinoline ring, such as the 7-methoxy group, are crucial for optimizing binding affinity and selectivity.
IGF-1R and IGF-2R Inhibition: The IGF-1R signaling pathway is critical for cell growth and survival, and its inhibition is a therapeutic strategy in oncology. aging-us.commedchemexpress.com Quinazoline (B50416) derivatives have been specifically developed to target the ATP-binding site of IGF-1R, inhibiting its kinase activity and downstream signaling. nih.govnih.gov Given the structural similarities and the established role of the quinoline/quinazoline scaffolds as "hinge-binding" motifs, it is mechanistically plausible that this compound could exhibit inhibitory activity against IGF-1R and the related IGF-2R. This inhibition would block the phosphorylation of substrates like IRS1 and Shc, disrupting signals that lead to cell proliferation and protect cells from apoptosis. google.com
Table 2: Activity of Representative Quinoline/Quinazoline Kinase Inhibitors This table includes examples from the broader quinoline/quinazoline class to demonstrate their kinase inhibitory potential.
| Inhibitor Class | Target Kinase | IC₅₀ | General Mechanism |
|---|---|---|---|
| 4,6,7-substituted quinolines | c-Met | 19 - 64 nM | ATP-competitive inhibition in the kinase domain |
| Foretinib (Quinoline-based) | c-Met, VEGFR | - | Binds to ATP-binding site and adjacent hydrophobic pocket |
| HMJ-30 (Quinazoline) | IGF-1R | - | Selectively targets the ATP-binding site of IGF-1R |
Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)
While some phosphodiesterase inhibitors contain a quinoline moiety, such as PF-2545920 which is a selective PDE10A inhibitor, the most extensively studied PDE10A inhibitors are based on a quinazoline scaffold. researchgate.netresearchgate.netnih.govsigmaaldrich.com There is currently no direct scientific evidence to confirm that this compound is an inhibitor of PDE10A. The structural differences between quinoline and quinazoline mean that such activity cannot be assumed without specific experimental data.
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition
In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) is a key therapeutic strategy. AChE inhibitors help to increase the levels of the neurotransmitter acetylcholine, while MAO-B inhibitors can have neuroprotective effects. oaepublish.comnih.gov
Research has shown that certain quinoline derivatives can act as dual inhibitors of both AChE and MAO-B. For instance, some compounds have demonstrated effective inhibition of AChE, and others have shown potent inhibition of MAO-B. nih.gov The ability of a single compound to target both enzymes is considered a significant advantage in treating complex neurodegenerative disorders. nih.gov
Table 1: Inhibitory Activity of Related Compounds on AChE and MAO-B
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| Derivative 3 | AChE | - | Reversible, Competitive |
| Derivative 3 | MAO-B | 7.27 | Reversible |
| Derivative 4 | AChE | - | Reversible, Competitive |
| Derivative 5 | MAO-B | 9.21 | Reversible |
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Molecular docking studies have provided insights into the binding interactions of these inhibitors with their target enzymes. For example, certain derivatives have been shown to form hydrogen bonds with key amino acid residues, such as Tyr124 in AChE, contributing to their inhibitory activity. nih.gov
Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2/9)
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that play a crucial role in the degradation of the extracellular matrix. Their activity is implicated in cancer progression and metastasis, making them attractive targets for therapeutic intervention. researchgate.net
Studies have investigated the inhibitory potential of various plant-derived compounds, including those with quinoline structures, on the gelatinolytic activity of MMP-2 and MMP-9. researchgate.net While direct studies on this compound are limited in this specific context, the broader class of quinoline alkaloids has shown promise.
Penicillin Binding Protein (PBP2a) Binding and Inhibition
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health. This resistance is primarily due to the expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis in their presence. nih.govmdpi.com
Receptor Modulation and Ligand Binding (In Vitro)
NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a key role in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal damage, implicating it in various neurological disorders. nih.gov
NMDA receptor antagonists can block the activity of this receptor and have been investigated for their therapeutic potential. rndsystems.com While direct studies on this compound as an NMDA receptor antagonist are not specified, the modulation of this receptor is a significant area of neuropharmacological research. nih.gov
Other Receptor Binding Profiles
Beyond the NMDA receptor, various other receptors are involved in cellular signaling and are potential targets for therapeutic intervention. For instance, adenosine (B11128) A2A receptors, which are concentrated in the striatum, have been studied as targets for various neurological and psychiatric disorders. nih.gov
The binding profiles of compounds to different receptors can reveal their potential pharmacological effects. For example, derivatives of 2-aminotetralin have been shown to interact with dopamine (B1211576) receptors, acting as either agonists or antagonists. nih.gov
Subcellular and Organelle-Level Effects (In Vitro)
Mitochondrial Membrane Depolarization Studies
Without specific studies on this compound, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy.
Reactive Oxygen Species (ROS) Accumulation
A comprehensive search of published scientific studies yielded no specific data concerning the induction of reactive oxygen species (ROS) accumulation by this compound. Therefore, its capacity to generate oxidative stress within cells remains uncharacterized.
Plasma Membrane Permeabilization
There is currently no available research that investigates the effect of this compound on the integrity of the plasma membrane. Studies detailing its potential to cause plasma membrane permeabilization have not been found in the existing scientific literature.
Changes in Neutral Lipid Content
The impact of this compound on the storage and metabolism of neutral lipids in cells has not been documented. No studies were found that analyze changes in neutral lipid content following treatment with this compound.
Phosphatidylserine (B164497) Exposure on Cell Surface
No experimental evidence is available regarding the ability of this compound to induce the externalization of phosphatidylserine on the cell surface, a key marker of early apoptosis.
DNA Fragmentation Analysis
An analysis of the scientific literature did not yield any studies on the potential of this compound to cause DNA fragmentation, a hallmark of late-stage apoptosis.
Interaction with Biological Macromolecules (e.g., DNA, Proteins)
There is a lack of specific research detailing the direct interactions of this compound with biological macromolecules such as DNA or proteins. While the broader class of 4-aminoquinolines has been studied for such interactions, no data is available for this particular propyl-substituted derivative.
Analytical Method Development for Research Applications
Chromatographic Methods for Quantification in Research Matrices
Chromatographic techniques are pivotal for separating 4-Amino-7-methoxy-2-propylquinoline from complex mixtures and quantifying its presence with high precision and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of quinoline (B57606) derivatives. The development of a successful HPLC method hinges on the careful selection of a stationary phase, mobile phase composition, and detector. For quinoline compounds, reversed-phase columns, such as C18, are commonly employed. rjptonline.orgpensoft.netresearchgate.net However, studies have shown that for certain mixtures of quinoline derivatives, a naphthylpropyl column can provide superior separation. tandfonline.com
A typical HPLC method for a quinoline derivative might involve a C18 column with a gradient elution. rjptonline.orgpensoft.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as a phosphate (B84403) or acetate (B1210297) buffer. rjptonline.orgpensoft.netresearchgate.net The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. rjptonline.orgpensoft.net For instance, a method for a related compound used a mobile phase of acetonitrile and a phosphate buffer at pH 3. pensoft.net Another method utilized a gradient of methanol and an acetate buffer at pH 4.0. researchgate.net Detection is commonly achieved using a Diode Array Detector (DAD), which allows for monitoring at multiple wavelengths. rjptonline.org
Table 1: Illustrative HPLC Method Parameters for Quinoline Derivatives
| Parameter | Condition | Source |
| Column | ACE C18 (250x4.6mm, 5µm) | rjptonline.org |
| Mobile Phase A | Methanol | rjptonline.org |
| Mobile Phase B | Phosphate buffer with triethanolamine (B1662121) (pH 7.0) | rjptonline.org |
| Elution | Gradient | rjptonline.org |
| Flow Rate | 1.0 mL/min | rjptonline.orgpensoft.net |
| Detection | DAD at 240 nm | rjptonline.org |
| Column Temperature | 30 °C | pensoft.net |
Method validation is a crucial step to ensure the reliability of the analytical data. This process typically involves assessing parameters such as linearity, precision, accuracy, selectivity, and the limits of detection (LOD) and quantification (LOQ), in accordance with ICH guidelines. rjptonline.orgpensoft.net
Gas Chromatography (GC) Method Development
Gas Chromatography (GC) offers a rapid and effective method for the analysis of volatile and thermally stable quinoline compounds. oup.comoup.com A typical GC method involves a capillary column with a suitable stationary phase, such as a trifluoropropyl silicone (QF-1) column, which has been shown to be efficient for separating chloroquinoline isomers. oup.comoup.com
The choice of detector is critical for sensitivity and selectivity. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds like quinolines. oup.comoup.com The oven temperature program is optimized to ensure good separation of the analytes in a reasonable time frame. For instance, an isothermal temperature of 155°C has been used for the analysis of chlorinated quinolines. oup.comoup.com
Table 2: Example GC Method Parameters for Quinoline Analysis
| Parameter | Condition | Source |
| Instrument | Aerograph Model 600-D with Hydrogen FID | oup.com |
| Column | Trifluoropropyl silicone (QF-1) on Chromosorb W | oup.com |
| Temperature | 155°C (Isothermal) | oup.com |
| Analysis Time | < 10 minutes | oup.comoup.com |
Hyphenated Techniques (e.g., LC-MS, GC-MS)
The coupling of chromatographic separation with mass spectrometry (MS) provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and structural information.
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of non-volatile or thermally labile compounds. The development of an LC-MS method for quinoline derivatives often involves reversed-phase chromatography coupled with an electrospray ionization (ESI) source. nih.gov For instance, a method for determining vitamin K forms, including menaquinone-4 (a quinone derivative), used LC-MS/MS with ESI. nih.gov The triple quadrupole mass spectrometer, operating in multiple reaction monitoring (MRM) mode, allows for highly selective and sensitive quantification. researchgate.net
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile quinoline derivatives. researchgate.netmadison-proceedings.com The electron ionization (EI) source is commonly used, providing characteristic fragmentation patterns that aid in structural elucidation. nih.gov A method for determining quinoline in textiles utilized ultrasonic extraction with toluene (B28343) followed by GC-MS analysis. researchgate.netmadison-proceedings.com The characteristic ion peaks for quinoline were identified at m/z 129, 102, 123, and 51. madison-proceedings.com Time-of-flight (TOF) mass spectrometry can also be coupled with GC for accurate mass measurements, aiding in the identification of unknown quinoline alkaloids. nih.gov
Spectrophotometric and Spectroscopic Analytical Techniques
Spectroscopic methods provide alternative and often complementary approaches for the quantification and characterization of this compound.
UV-Vis Spectrophotometric Quantification
UV-Vis spectrophotometry is a straightforward and cost-effective technique for quantifying compounds that absorb light in the ultraviolet-visible region. Quinoline and its derivatives typically exhibit strong UV absorbance. researchgate.netmdpi.com The absorption spectra of quinoline derivatives generally fall within the range of 280 to 510 nm. researchgate.net For quantification, a specific wavelength where the compound shows maximum absorbance (λmax) is selected to construct a calibration curve.
A study on various quinoline derivatives showed significant absorption bands up to approximately 350 nm and 380 nm in different solvents. mdpi.com The solvent can have a notable effect on the UV spectra of these compounds. mdpi.com For simultaneous determination of multiple components, such as quinoline and its metabolite 2-hydroxyquinoline, a tri-wavelength spectrophotometric method can be employed to minimize spectral interference. nih.gov
Table 3: UV-Vis Absorption Data for Representative Quinoline Derivatives
| Compound/Solvent | Wavelength Range (nm) | Source |
| Quinoline Derivatives | 300 - 500 | researchgate.net |
| Quinoline Derivatives in Alcohols | up to ~350 | mdpi.com |
| Quinoline Derivatives in Chloroform | up to ~380 | mdpi.com |
| Quinoline and 2-hydroxyquinoline | 289 (isosbestic point), 326, 380 | nih.gov |
Fluorescence-Based Detection Methods
The inherent fluorescence of many quinoline derivatives provides a highly sensitive and selective means of detection. nih.govacs.org Aminoquinolines, in particular, can serve as fluorescent labels. nih.gov The excitation and emission wavelengths are key parameters that need to be optimized for maximum sensitivity. For example, the optimal excitation and emission wavelengths for 6-aminoquinoline (B144246) (6-AQ) when conjugated to a glycan were found to be 355 nm and 440 nm, respectively. nih.gov
The introduction of methoxy (B1213986) groups can also influence the fluorescence properties of quinoline systems. sciforum.net For instance, 6-methoxy and 7-methoxy carbostyrils exhibit different fluorescence characteristics. sciforum.net The fluorescence intensity and wavelength can be affected by the position of the substituent and the presence of other functional groups. sciforum.net A re-evaluation of the induced fluorescence method for 4-aminoquinoline (B48711) antimalarials highlighted the potential for simplifying and shortening the analytical procedure. researchgate.net
Table 4: Fluorescence Properties of Selected Aminoquinoline Derivatives
| Compound | Excitation Max (λex) | Emission Max (λem) | Source |
| 6-AQ conjugated to glycan | 355 nm | 440 nm | nih.gov |
| 3-AQ conjugated to glycan | 355 nm | 420 nm | nih.gov |
| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ)-Zn complex | 360 nm | 490 nm | nih.gov |
Sample Preparation and Extraction Methodologies for Research
Effective sample preparation is a critical initial step in the analytical workflow, aimed at isolating this compound from complex sample matrices, removing interfering substances, and concentrating the analyte to a level suitable for instrumental analysis. The choice of extraction methodology is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the desired analytical sensitivity.
Solid Phase Extraction (SPE) is a widely utilized sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase. nih.gov It offers significant advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. nih.gov The fundamental procedure for SPE involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. youtube.com
The selection of the SPE sorbent is crucial and is based on the interaction between the analyte and the solid phase. For this compound, which possesses both nonpolar (propyl chain, quinoline ring) and polar/ionizable (amino group) functionalities, several retention mechanisms can be exploited.
Reversed-Phase (RP) SPE: Utilizes nonpolar sorbents (e.g., C18, C8) where retention is based on hydrophobic interactions. The aromatic quinoline core and the propyl side-chain of the target compound would interact strongly with these sorbents.
Normal-Phase (NP) SPE: Employs polar sorbents (e.g., silica, alumina). This could be applicable but is generally less common for extraction from aqueous research samples.
Ion-Exchange SPE: Exploits electrostatic interactions. Given the basic nature of the 4-amino group, a cation-exchange sorbent (either strong or weak) could be highly effective for selectively retaining the protonated form of the molecule from the sample matrix.
The most common SPE strategy is the "bind and elute" method, where the analyte is retained on the sorbent while interferences are washed away, followed by elution with a strong solvent. nih.gov An alternative approach is "interference removal," where the sorbent is chosen to retain matrix components, allowing the analyte to pass through unretained. youtube.com
Miniaturized SPE formats, such as solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS), have gained prominence for their alignment with Green Analytical Chemistry principles, requiring minimal sample and solvent volumes. nih.govmdpi.com
Table 1: Potential SPE Sorbent Selection for this compound
| Sorbent Type | Retention Mechanism | Target Functional Group(s) | Elution Strategy |
| Reversed-Phase (e.g., C18) | Hydrophobic Interaction | Propyl chain, Quinoline ring system | Elute with a high percentage of a nonpolar organic solvent (e.g., acetonitrile, methanol). |
| Cation-Exchange (e.g., SCX) | Electrostatic Interaction | 4-Amino group (protonated at acidic pH) | Elute with a basic solution or a buffer with a high ionic strength to disrupt the interaction. |
| Mixed-Mode (e.g., RP/Cation-Exchange) | Hydrophobic & Electrostatic | All functional groups | Stepwise elution, first disrupting hydrophobic interactions, then ionic interactions. |
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net Optimization of LLE is critical to maximize the recovery of this compound.
Key parameters for optimization include:
Solvent Selection: The choice of organic solvent is paramount. The polarity of the solvent should be matched with the analyte. chromatographyonline.com The LogP value, which describes the partition coefficient, can be used as a guide; a more positive LogP value for an analyte suggests greater partitioning into an organic phase. chromatographyonline.com
pH of the Aqueous Phase: As an ionogenic compound with a basic amino group, the charge state of this compound is pH-dependent. To enhance its partitioning into an organic solvent, the pH of the aqueous sample should be adjusted to a basic value (typically 2 pH units above the pKa of the amino group) to ensure the analyte is in its neutral, more hydrophobic form. chromatographyonline.com
Solvent-to-Sample Ratio: Increasing the volume ratio of the organic solvent to the aqueous sample can improve extraction efficiency. A ratio of 7:1 has been suggested as a generic optimum, though the ideal value depends on the specific partition coefficient of the analyte. chromatographyonline.com
Extraction Time and Agitation: Sufficient time and vigorous mixing are necessary to ensure equilibrium is reached between the two phases, maximizing analyte transfer. chromatographyonline.com
A systematic approach can be employed to predict the best solvent systems for selective extraction, even when dealing with complex mixtures containing unknown impurities. nih.gov
Table 2: Parameters for LLE Optimization of this compound
| Parameter | Rationale for Optimization | Example Conditions for Research |
| Organic Solvent | Match solvent polarity to the analyte for maximum solubility and partitioning. | Test solvents of varying polarity such as ethyl acetate, dichloromethane, or methyl tert-butyl ether. |
| Aqueous Phase pH | Suppress ionization of the 4-amino group to increase hydrophobicity and transfer to the organic phase. | Adjust sample pH to >9.0 (assuming a pKa of ~7 for the aromatic amine). |
| Solvent:Sample Ratio | Increase the concentration gradient to drive the analyte into the organic phase. | Evaluate ratios from 2:1 to 10:1 (v/v). |
| Ionic Strength | "Salting-out" effect can decrease analyte solubility in the aqueous phase, promoting transfer. | Add a neutral salt (e.g., NaCl) to the aqueous sample. |
| Extraction Time/Vigor | Ensure partitioning equilibrium is achieved. | Test various mixing times (e.g., 5, 10, 15 min) with consistent agitation methods. |
Microwave-Integrated Extraction and Leaching (MIEL) is a modern, green extraction technique that utilizes microwave energy to accelerate the extraction of compounds from a solid matrix into a solvent. researchgate.netnih.gov The apparatus typically consists of a microwave reactor, a vessel containing the sample and solvent, and a condenser to reflux the solvent, allowing for repeated percolation and enhancing extraction yield. researchgate.net
This method has been successfully applied to the extraction of other quinoline alkaloids, such as those from Cinchona bark. nih.gov In comparative studies, MIEL demonstrated a dramatic reduction in extraction time (e.g., 32 minutes) compared to conventional methods like Soxhlet extraction (e.g., 3 hours) while achieving similar or better extraction yields. nih.gov This precedent suggests that MIEL could be a highly efficient and rapid method for extracting this compound from solid research samples (e.g., plant material, tissues), significantly reducing solvent consumption and analysis time.
Validation of Analytical Methods for Research Use (e.g., linearity, detection limits, recovery, reproducibility for research-grade samples)
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It ensures the reliability and integrity of the research data. For quantitative analysis of this compound, key validation parameters must be established. ikev.orggavinpublishers.com
Linearity and Range: Linearity demonstrates a direct proportional relationship between the analytical response and the concentration of the analyte over a specified range. researchgate.net The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. researchgate.net It is typically determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, by the method. europa.eu The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu A common approach for instrumental methods is to determine these limits based on the signal-to-noise (S/N) ratio, where the LOD is often established at an S/N of 3:1 and the LOQ at an S/N of 10:1. researchgate.net
Accuracy (Recovery): Accuracy represents the closeness of the measured value to the true value. europa.eu It is often assessed through recovery studies, where a known amount of pure this compound is added ("spiked") into a blank sample matrix. The sample is then extracted and analyzed, and the percentage of the spiked amount that is measured (% recovery) is calculated. gavinpublishers.com Typical recovery is expected to be within 98-102% for drug products. gavinpublishers.com
Precision (Reproducibility): Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at different levels:
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment. ikev.org
Reproducibility: Precision between different laboratories (inter-laboratory trials). researchgate.net
Table 3: Key Parameters for Analytical Method Validation
| Parameter | Definition | Common Acceptance Criterion for Research |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy (as Recovery) | The closeness of the test results obtained by the method to the true value. | 90-110% recovery of a spiked analyte in the sample matrix. nih.gov |
| Precision (as %RSD) | The closeness of agreement between a series of measurements from the same sample. | Repeatability RSD < 1.5%; Intermediate Precision RSD < 2.5%. ikev.org |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise Ratio ≥ 3:1. researchgate.net |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1. researchgate.net |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference observed at the retention time of the analyte from matrix components. europa.eu |
Future Directions and Emerging Research Avenues for 4 Amino 7 Methoxy 2 Propylquinoline
Development of Multi-Targeting Ligands
The paradigm of "one molecule, one target" is increasingly being challenged by the complexity of multifactorial diseases. The development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets, has emerged as a promising strategy. The 4-aminoquinoline (B48711) core is a versatile scaffold for the design of MTDLs. acs.org
Future research on 4-Amino-7-methoxy-2-propylquinoline could focus on creating MTDLs that address complex diseases like cancer or neurodegenerative disorders. For instance, analogs could be designed to simultaneously inhibit key enzymes in pathological pathways. An example of this approach is the rational design of a quinoline-based MTDL, QTC-4-MeOBnE, which targets β-secretase (BACE1), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase, all of which are implicated in Alzheimer's disease. acs.org This compound demonstrated the ability to reduce amyloid-beta formation and tau phosphorylation in cellular models. acs.org Similarly, quinoline (B57606) derivatives have been developed as inhibitors of the PI3K/AkT/mTOR pathway, which is crucial in many cancers. nih.gov By strategically modifying the 2-propyl and 7-methoxy groups of this compound, researchers could introduce additional pharmacophores to engage with other relevant targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.
Advanced Synthetic Methodologies for Complex Analogs
The exploration of the chemical space around this compound necessitates the use of advanced and efficient synthetic methodologies to generate a diverse library of complex analogs. Traditional methods for quinoline synthesis, such as the Skraup and Combes reactions, are being supplemented and, in some cases, replaced by more sophisticated techniques that offer greater control, efficiency, and access to novel structures. nih.govrsc.org
Recent advancements in synthetic organic chemistry provide powerful tools for this purpose. For example, palladium-catalyzed dehydrogenative aromatization has been successfully used for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones. frontiersin.orgnih.gov This method demonstrates excellent functional group tolerance, allowing for the introduction of a wide variety of substituents. frontiersin.orgnih.gov Another promising approach is the aza-Michael addition/intramolecular annulation of ynones and 2-aminobenzonitriles, which provides a scalable and atom-economical route to polysubstituted 4-aminoquinolines. frontiersin.orgnih.gov Furthermore, gold-catalyzed syn-1,2-difunctionalization of ynamides represents a novel strategy for creating highly substituted quinoline rings. frontiersin.orgnih.gov The application of nanocatalysts , such as copper-based nanoparticles, is also gaining traction for the green and efficient synthesis of quinoline derivatives. nih.govacs.org These advanced methodologies will be instrumental in creating a diverse library of this compound analogs for structure-activity relationship (SAR) studies.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govarxiv.org These computational tools can be powerfully applied to the future development of this compound analogs.
One of the most exciting applications of AI is in de novo drug design , where generative models, such as generative adversarial networks (GANs) and chemical language models (CLMs), can create entirely new molecules with desired properties. nih.govarxiv.orgyoutube.com These models can be trained on vast datasets of known bioactive molecules to learn the underlying "language" of chemistry and then generate novel quinoline derivatives with a high probability of biological activity. youtube.com For instance, a machine learning model has been developed to predict the reactive sites of quinoline derivatives for electrophilic aromatic substitution with high accuracy, which can guide the synthesis of new analogs. researchgate.net Furthermore, AI and ML algorithms can be used to build predictive models for the biological activity, pharmacokinetic properties, and toxicity of this compound analogs, thereby prioritizing the synthesis of the most promising compounds and reducing the time and cost of preclinical research. researchgate.net
Exploration of Novel Biological Targets and Pathways (In Vitro)
While the 4-aminoquinoline scaffold is well-known for its antimalarial activity, its derivatives have shown a wide range of other biological effects, suggesting that this compound and its analogs may interact with a variety of novel biological targets and pathways. nih.gov
In vitro studies are crucial for identifying these new targets. For example, various quinoline derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including those of the lung, colon, liver, and stomach. mdpi.com The mechanisms underlying this activity are diverse and include the inhibition of topoisomerases I and IIα , enzymes essential for DNA replication and repair. mdpi.com Other quinoline compounds have been shown to act as tubulin polymerization inhibitors , arresting the cell cycle at the G2/M phase. The versatility of the 4-aminoquinoline structure allows for its accumulation in acidic organelles such as lysosomes, which could be exploited for the targeted disruption of cellular processes in cancer cells or pathogens. frontiersin.orgnih.gov Future in vitro research should employ high-throughput screening and mechanism-of-action studies to uncover the full therapeutic potential of this compound analogs against a broader spectrum of diseases.
Design of Targeted Delivery Systems for In Vitro/In Vivo Research Models (excluding clinical applications)
To enhance the efficacy and reduce potential off-target effects of this compound in preclinical research models, the development of targeted delivery systems is a critical area of future investigation. Such systems can improve the compound's bioavailability, biodistribution, and accumulation at the desired site of action.
One approach is the design of nanoformulations , such as liposomes, nanoparticles, or micelles, to encapsulate the quinoline derivative. These formulations can be engineered to have specific physicochemical properties that facilitate their uptake by target cells or tissues in in vitro and in vivo models. The intrinsic ability of 4-aminoquinolines to accumulate in acidic compartments like lysosomes can be considered a form of passive subcellular targeting. frontiersin.orgnih.gov This property can be further exploited by designing analogs that are specifically activated or release their payload under the acidic conditions of these organelles. Furthermore, the surface of these delivery systems can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on the surface of target cells, thereby enabling active targeting in research models. The development of such targeted delivery systems will be invaluable for conducting more precise and informative preclinical studies on the biological effects of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-7-methoxy-2-propylquinoline, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of quinoline derivatives often involves oxidation, reduction, and substitution reactions. For instance, oxidation with m-chloroperbenzoic acid (mCPBA) in acetic acid can generate quinoline N-oxides, while lithium aluminum hydride (LiAlH4) in ethanol facilitates reduction to dihydroquinoline intermediates . Substitution reactions with sodium azide or thiourea in dimethylformamide (DMF) can introduce amino or thio groups at specific positions . To optimize yield, consider varying solvent polarity (e.g., DMF for nucleophilic substitution) and temperature gradients (e.g., reflux for azide incorporation). Reaction progress should be monitored via TLC or HPLC.
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and regioselectivity, particularly for methoxy and propyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For assessing crystallinity, X-ray diffraction (XRD) is recommended if single crystals are obtainable. HPLC with UV detection (λ = 254–280 nm) ensures >95% purity, especially when separating byproducts like N-oxides or dihydroquinolines .
Q. What safety protocols are essential for handling this compound given its toxicity profile?
- Methodological Answer : The compound’s acute toxicity (Category 4 for oral, dermal, and inhalation exposure) necessitates strict adherence to GHS guidelines. Use fume hoods for powder handling, nitrile gloves to prevent dermal absorption, and respiratory protection during aerosol-generating steps (e.g., milling). Emergency procedures should include immediate decontamination with water for spills and access to antidotes like activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can reaction mechanisms for substituent incorporation in this compound be elucidated?
- Methodological Answer : Mechanistic studies require a combination of kinetic isotope effects (KIEs) and computational modeling. For example, substituting bromine at the 4-position (as in ethyl 4-bromo-7-methoxyquinoline-2-carboxylate) with nucleophiles like amines involves SNAr (nucleophilic aromatic substitution). Density Functional Theory (DFT) calculations can map transition states and electron density distribution to explain regioselectivity . Isotopic labeling (e.g., ¹⁵N-azide) coupled with MS/MS fragmentation confirms reaction pathways .
Q. What statistical experimental design strategies are effective for optimizing quinoline derivative synthesis?
- Methodological Answer : Factorial design (e.g., 2³ full factorial) is ideal for evaluating variables like temperature, solvent ratio, and catalyst loading. Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies non-linear interactions between parameters. For example, optimizing the substitution of 4-chloro-6-methoxy-2-methylquinoline with triazoles requires screening time (12–48 hr) and equivalents of propargyl alcohol to maximize yield . ANOVA analysis detects significant factors (p < 0.05), reducing experimental runs by 40–60% .
Q. How can biological activity assays for this compound be designed to evaluate antimicrobial or anticancer potential?
- Methodological Answer : In vitro assays include:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to cisplatin and validate via flow cytometry (apoptosis markers like Annexin V) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) with ATP concentration gradients to calculate Ki values .
Q. How should contradictory data in quinoline derivative reactivity be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or trace impurities. For example, discrepancies in substitution rates may stem from residual water in DMF, which can hydrolyze intermediates. Replicate experiments under rigorously anhydrous conditions (e.g., molecular sieves) and characterize byproducts via LC-MS. Conflicting biological data may require re-evaluation of cell line viability (e.g., mycoplasma contamination checks) or standardization of assay protocols across labs .
Q. What computational tools are suitable for predicting the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Use Schrödinger’s Maestro Suite for molecular docking (e.g., targeting Plasmodium falciparum enoyl-ACP reductase for antimalarial studies) or AutoDock Vina for receptor-ligand binding affinity. QSAR models built with Dragon descriptors (e.g., Moriguchi octanol-water partition coefficient) can predict logP and bioavailability. Validate predictions with in vitro data to refine coefficient weights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
